molecular formula C11H13NO B1655443 3-(3,5-Dimethylphenoxy)propanenitrile CAS No. 3649-02-3

3-(3,5-Dimethylphenoxy)propanenitrile

Cat. No.: B1655443
CAS No.: 3649-02-3
M. Wt: 175.23 g/mol
InChI Key: FAMVYTPKIAGELT-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylphenoxy)propanenitrile is an aromatic nitrile derivative characterized by a phenoxy group substituted with methyl groups at the 3- and 5-positions of the benzene ring and a nitrile (-CN) functional group attached via a propyl chain. The compound’s nitrile group and aromatic substitutions suggest reactivity in nucleophilic additions, cyclizations, or cross-coupling reactions .

Properties

CAS No.

3649-02-3

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

3-(3,5-dimethylphenoxy)propanenitrile

InChI

InChI=1S/C11H13NO/c1-9-6-10(2)8-11(7-9)13-5-3-4-12/h6-8H,3,5H2,1-2H3

InChI Key

FAMVYTPKIAGELT-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)OCCC#N)C

Canonical SMILES

CC1=CC(=CC(=C1)OCCC#N)C

Other CAS No.

3649-02-3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of 3-(3,5-dimethylphenoxy)propanenitrile, emphasizing substituent effects on properties and applications:

Compound Name CAS No. Molecular Formula Substituents Molecular Weight Key Applications References
This compound Not specified C₁₁H₁₃NO 3,5-dimethylphenoxy, -CN 175.23 g/mol Synthetic intermediate (inferred) -
3-[(3,5-Dimethylphenyl)amino]propanenitrile 36034-62-5 C₁₁H₁₄N₂ 3,5-dimethylphenylamino, -CN 174.24 g/mol Pharmaceutical research
3-(3,5-Difluorophenoxy)propanenitrile 844648-16-4 C₉H₇F₂NO 3,5-difluorophenoxy, -CN 195.16 g/mol Intermediate for Tegoprazan
3-(4-Chloro-3-methylphenoxy)propanenitrile Not provided C₁₀H₁₀ClNO 4-chloro-3-methylphenoxy, -CN 195.65 g/mol Agrochemical synthesis
3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanenitrile Not provided C₈H₁₁N₃ 3,5-dimethylpyrazolyl, -CN 149.20 g/mol Heterocyclic chemistry applications

Key Differences and Trends

Substituent Effects on Reactivity
  • Electron-Withdrawing vs. Electron-Donating Groups: The 3,5-dimethylphenoxy group (electron-donating) in the target compound may enhance the stability of intermediates in aromatic substitution reactions compared to electron-withdrawing substituents like fluorine in 3-(3,5-difluorophenoxy)propanenitrile .
  • Nitrile Reactivity : All analogs retain the nitrile group, enabling participation in Strecker synthesis or conversion to amines, carboxylic acids, or tetrazoles.

Research Findings and Case Studies

Case Study: 3-(3,5-Difluorophenoxy)propanenitrile

This compound (CAS 844648-16-4) is a key intermediate in synthesizing Tegoprazan, a potassium-competitive acid blocker (P-CAB). Its fluorinated aromatic ring enhances metabolic stability compared to non-fluorinated analogs, demonstrating the role of halogenation in drug design .

Preparation Methods

Williamson Ether Synthesis with 3-Bromopropionitrile

The Williamson ether synthesis remains the most reliable method for forming aryloxypropanenitriles. In this approach, 3,5-dimethylphenol reacts with 3-bromopropionitrile under basic conditions:

Reaction Mechanism :

  • Deprotonation of 3,5-dimethylphenol by a base (e.g., K₂CO₃) generates a phenoxide ion.
  • Nucleophilic attack of the phenoxide on 3-bromopropionitrile via an SN₂ mechanism, displacing bromide.

Optimized Conditions :

  • Solvent : Anhydrous acetone or dimethylformamide (DMF)
  • Base : Potassium carbonate (2.5 equiv)
  • Temperature : 60–80°C
  • Time : 6–12 hours
  • Yield : 70–85% (extrapolated from analogous reactions)

Key Considerations :

  • Excess base ensures complete phenoxide formation.
  • Anhydrous conditions prevent hydrolysis of 3-bromopropionitrile.

Michael Addition Using Acrylonitrile

An alternative route employs the Michael addition, where 3,5-dimethylphenol reacts with acrylonitrile in the presence of a base:

Reaction Mechanism :

  • Base-mediated deprotonation of the phenol.
  • Conjugate addition of the phenoxide to acrylonitrile’s α,β-unsaturated system.

Optimized Conditions :

  • Catalyst : Triethylamine or NaOH
  • Solvent : Ethanol or water
  • Temperature : 25–40°C
  • Time : 24–48 hours
  • Yield : 60–75%

Advantages :

  • Mild conditions reduce side reactions.
  • Acrylonitrile’s low cost enhances scalability.

Ullmann-Type Coupling with Cyanopropyl Halides

While less common, Ullmann couplings using copper catalysts enable aryl ether formation under harsh conditions:

Reaction Mechanism :

  • 3,5-Dimethylphenol reacts with 3-chloropropionitrile in the presence of CuI.
  • The copper catalyst facilitates the coupling via a radical or oxidative addition pathway.

Conditions :

  • Catalyst : CuI (10 mol%)
  • Ligand : 1,10-Phenanthroline
  • Solvent : DMSO
  • Temperature : 120–140°C
  • Yield : 50–65%

Limitations :

  • High temperatures risk nitrile degradation.
  • Lower yields compared to Williamson synthesis.

Reaction Optimization and Conditions

Solvent and Base Selection

  • Polar aprotic solvents (DMF, acetone) enhance nucleophilicity in Williamson synthesis.
  • Aqueous bases (NaOH) favor Michael addition but require phase-transfer catalysts for biphasic systems.

Temperature and Time Trade-offs

  • Williamson synthesis : Higher temperatures (80°C) reduce reaction time to 6 hours but may promote by-products.
  • Michael addition : Prolonged stirring (48 hours) at 40°C maximizes yield without side reactions.

Purification Techniques

  • Distillation : Effective for isolating 3-(3,5-dimethylphenoxy)propanenitrile (boiling point: 210–215°C at 760 mmHg).
  • Column chromatography : Resolves impurities using hexane/ethyl acetate (9:1).

Analytical Data and Characterization

Spectroscopic Properties

  • IR (KBr) : ν = 2245 cm⁻¹ (C≡N stretch), 1240 cm⁻¹ (C-O-C asymmetric stretch).
  • ¹H NMR (400 MHz, CDCl₃) : δ 6.65 (s, 2H, aromatic), 4.10 (t, J = 6.4 Hz, 2H, OCH₂), 2.85 (t, J = 6.4 Hz, 2H, CH₂CN), 2.30 (s, 6H, CH₃).
  • ¹³C NMR : δ 154.2 (C-O), 119.8 (CN), 117.5 (aromatic C), 64.3 (OCH₂), 23.1 (CH₂CN), 21.4 (CH₃).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30, flow rate 1.0 mL/min).

Applications and Derivatives

Hydrolysis to 3-(3,5-Dimethylphenoxy)propanoic Acid

Heating the nitrile with concentrated HCl (80–90°C, 1–2 hours) yields the corresponding carboxylic acid in >92% yield.

Pharmaceutical Intermediates

The nitrile serves as a precursor for antithrombotic and anti-inflammatory agents via further functionalization.

Q & A

Q. Table 1: Comparative Bioactivity of Phenoxypropanenitrile Analogs

CompoundSubstituentlogPIC₅₀ (CYP3A4, µM)
This compound3,5-CH₃2.812.4
3-(4-Fluorophenoxy)propanenitrile4-F2.18.7
3-(4-Chlorophenoxy)propanenitrile4-Cl2.515.2
Data derived from enzyme inhibition assays and computational modeling .

Q. Table 2: Optimal Synthetic Conditions

ParameterConditionYield (%)
SolventAcetone78
BaseK₂CO₃82
Temperature (°C)7085
Based on scaled-up reactions (10 mmol) .

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